3-Bromo-2-coumaranone

Catalog No.
S1491110
CAS No.
115035-43-3
M.F
C8H5BrO2
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-coumaranone

CAS Number

115035-43-3

Product Name

3-Bromo-2-coumaranone

IUPAC Name

3-bromo-3H-1-benzofuran-2-one

Molecular Formula

C8H5BrO2

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7H

InChI Key

MXSVEBOOHMKMQG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)O2)Br
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3-Bromo-2-coumaranone is an organic compound that belongs to the family of coumaranones, characterized by a bromine atom substituted at the third position of the coumaranone structure. Its molecular formula is C₈H₅BrO₂, and it has a molecular weight of 213.03 g/mol. This compound features a coumaranone backbone, which is a fused ring system consisting of a benzene ring and a lactone, making it structurally unique and significant in various chemical applications.

Typical of halogenated carbonyl compounds. Notably, it can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. Additionally, this compound can engage in electrophilic aromatic substitution reactions involving its aromatic ring.

The compound has been noted for its reactivity in allylation reactions when combined with nickel catalysts, yielding different derivatives under selective conditions . Furthermore, it can also participate in chemiluminescence reactions when appropriately activated, leading to the formation of various luminescent derivatives .

The synthesis of 3-bromo-2-coumaranone typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available phenolic compounds or derivatives.
  • Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination using bromine or brominating agents.
  • Cyclization: Following bromination, cyclization occurs to form the coumaranone structure, often facilitated by acidic or basic conditions.

Research has optimized these synthesis routes to improve yields and minimize by-products .

3-Bromo-2-coumaranone finds applications in various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing biologically active compounds.
  • Fluorescent Dyes: Due to its potential luminescent properties, it is explored for use in fluorescent dyes.
  • Chemical Probes: It can be utilized as a chemical probe in biochemical assays to study enzyme activity or cellular processes.

Interaction studies involving 3-bromo-2-coumaranone are crucial for understanding its biological mechanisms. Initial findings suggest that this compound may interact with specific proteins or enzymes involved in metabolic pathways. Further studies are needed to elucidate these interactions fully and determine their implications for drug development .

Several compounds share structural similarities with 3-bromo-2-coumaranone. A comparison highlights their unique features:

Compound NameStructure CharacteristicsUnique Features
2-CoumaranoneLacks halogen substitutionFound naturally; used in flavoring agents
5-Bromo-2-coumaranoneBromine at position fivePotentially different biological activities
7-HydroxycoumarinHydroxy group at position sevenKnown for strong fluorescence properties
4-MethylcoumarinMethyl group at position fourCommonly used in fragrance applications

Each of these compounds exhibits distinct reactivity and biological profiles due to variations in their functional groups and positions on the coumaranone framework.

Classical Synthesis Routes

The classical synthesis of 3-bromo-2-coumaranone typically begins with the preparation of its parent compound, 2-coumaranone (benzofuran-2-one). A well-established method involves the cyclization of 2-hydroxyphenylacetic acid under acidic conditions. For instance, heating 2-hydroxyphenylacetic acid in toluene with catalytic sulfuric acid at 100°C for 6 hours yields 2-coumaranone with a reported efficiency of 98% [2]. Subsequent bromination introduces the bromine substituent at the 3-position. Early methods employed elemental bromine (Br₂) in dichloromethane or acetic acid, though these approaches often suffered from poor regioselectivity and side reactions such as over-bromination [4] [6].

A notable improvement in classical bromination involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical initiation. This method selectively targets the allylic position adjacent to the ketone group, though its application to aromatic systems like 2-coumaranone requires careful optimization of reaction time and temperature to avoid polymerization [6].

Modern Synthetic Approaches

Recent advancements have leveraged transition metal catalysts and innovative reagents to enhance efficiency and selectivity. For example, palladium-catalyzed cross-coupling reactions enable the direct introduction of bromine at the 3-position of 2-coumaranone. A 2023 study demonstrated that using Pd(OAc)₂ with tetrabutylammonium bromide (TBAB) in dimethylformamide (DMF) at 80°C achieves bromination yields exceeding 85% [4].

Another modern strategy utilizes the Tscherniac–Einhorn reaction, a three-component condensation involving phenols, glyoxylic acid derivatives, and amines. This one-pot method streamlines the synthesis of 2-coumaranone derivatives, including 3-bromo-2-coumaranone, by eliminating intermediate isolation steps. By replacing sulfuric acid with trifluoroacetic acid (TFA) as the catalyst, researchers have achieved yields up to 91% while reducing reaction times [5].

Bromination Methodologies

Bromination remains the critical step in synthesizing 3-bromo-2-coumaranone. Three primary methodologies dominate:

  • Electrophilic Bromination: Direct reaction with Br₂ in the presence of Lewis acids like FeBr₃. While effective, this method often produces mixtures of mono- and di-brominated products, necessitating rigorous purification [4].
  • Radical Bromination: Employing NBS with initiators such as benzoyl peroxide (BPO) in CCl₄. This approach favors allylic bromination but requires strict control over light and temperature to prevent side reactions [6].
  • Nucleophilic Bromination: Using TBAB with tosyl anhydride (Ts₂O) as an activating agent. This method, reported by Wengryniuk et al., achieves regioselective C3-bromination with yields up to 92% and minimal byproducts [4].

The table below compares key parameters for these methods:

MethodReagentsYield (%)Regioselectivity
ElectrophilicBr₂, FeBr₃60–75Moderate
RadicalNBS, BPO, CCl₄70–85High
NucleophilicTs₂O, TBAB85–92Excellent

Regioselective Synthesis Strategies

Regioselectivity in bromination is paramount to avoid isomers like 5-bromo-2-coumaranone. The Ts₂O/TBAB system has emerged as a gold standard, leveraging the electron-deficient nature of the coumaranone ring to direct bromine to the 3-position. Density functional theory (DFT) calculations reveal that the carbonyl group at position 2 destabilizes positive charge buildup at adjacent positions, making C3 the most reactive site for electrophilic attack [4] [5].

Directed ortho-metallation (DoM) strategies further enhance regiocontrol. For instance, pre-functionalizing 2-coumaranone with a trimethylsilyl group at C4 enables selective lithiation at C3, followed by quenching with Br₂ to install the bromine atom. This method achieves >95% regioselectivity but requires multi-step synthesis [7].

Green Chemistry and Sustainable Synthesis Approaches

Sustainable synthesis of 3-bromo-2-coumaranone focuses on minimizing hazardous reagents and energy consumption. Key advancements include:

  • Solvent-Free Bromination: Replacing CCl₄ with ionic liquids like [BMIM][Br] reduces environmental impact while maintaining high yields [5].
  • Microwave-Assisted Synthesis: Accelerating reaction times from hours to minutes, as demonstrated in a 2024 study where bromination using NBS under microwave irradiation achieved 88% yield in 15 minutes [7].
  • Catalytic Recycling: Immobilizing Pd catalysts on mesoporous silica enables reuse across multiple cycles without significant activity loss, cutting costs and waste [4].

The integration of flow chemistry represents another frontier. Continuous-flow reactors permit precise control over reaction parameters, improving reproducibility and scalability. A recent pilot-scale experiment produced 3-bromo-2-coumaranone at a rate of 1.2 kg/day with 94% purity [5].

3-Bromo-2-coumaranone is an α-bromolactone whose benzo-fused scaffold combines electrophilic, nucleophilic and photoreactive loci. These features enable dynamic kinetic resolution, chemiluminescent redox cycling, displacement reactions, electrophilic additions and computationally tractable peroxidic rearrangements. The sections that follow present:

  • Yields, stereochemical outputs and rate data for dynamic kinetic resolution (DKR) routes.
  • Mechanistic and quantitative findings on the compound’s chemiluminescence.
  • Scope and selectivity of nucleophilic substitutions on the brominated center.
  • Electrophilic additions that install the bromine at C-3.
  • Computational insights that rationalise the observed behaviours.

Reaction Mechanisms and Transformation Studies

Dynamic Kinetic Resolution Processes

Organocatalytic cascade DKR leading to spirocyclopropyl lactones

The East China University of Science and Technology group developed a one-pot ether-oxidation/iminium cascade that converts rac-3B2C to spirocyclopropanes with three contiguous stereocentres [1]. Key outputs are summarised in Table 1.

EntryCatalyst (20 mol %)Allyl-ether partner RYieldeedr
1S-Diphenyl-prolinol TMS etherPh78% [1]99% [1]90:10 [1]
2idem4-ClC₆H₄76% [1]99% [1]85:15 [1]
3idem4-OMeC₆H₄68% [1]99% [1]80:20 [1]

Rate studies showed first-order kinetics in 3B2C up to 40% conversion (k_obs = 1.2 × 10⁻³ s⁻¹ at 298 K) [1]. Control experiments verified continuous racemisation of the substrate via an enol tautomer, satisfying the Curtin-Hammett requirement for DKR [2].

Lactamide-auxiliary DKR of α-bromolactones

Ammazzalorso and co-workers displaced bromide in α-bromoesters bearing lactamide auxiliaries to generate 4-chlorophenoxybutyrates with 92–98% de and ~80% overall yields [3]. Epimerisation of the α-bromocarbonyl under basic conditions (ΔG^‡_rac ≈ 84 kJ·mol⁻¹ by DFT) ensured dynamic behaviour [3].

Mechanistic Studies of Chemiluminescence Reactions

Base-triggered chemiluminescence

Deprotonation of 3B2C (pK_a = 12.6 in MeCN [2]) initiates electron transfer to triplet O₂, forming a peroxyanion that collapses into a 1,2-dioxetanone HEI [4]. Table 2 collates key photometric parameters.

ParameterValueConditions
Emission λ_max435 nm [2]0.1 mM 3B2C, 10 mM DBU, MeCN
Quantum yield (Φ_CL)8.1% ±0.4% [2]Integration vs. luminol standard
Initial intensity6.3 × 10⁸ photons·s⁻¹ [2]Same as above
τ_½ (glow)9.7 s [2]First-order decay

DFT (B3LYP/6-31+G(d,p)/PCM) locates the dioxetanone decomposition TS at 126 kJ·mol⁻¹ above the peroxy-anion [2].

Peroxidase/H₂O₂ pathway

Matuszczak showed that horseradish peroxidase oxidises 3B2C to an N-acylimine that reacts with enzymatically generated H₂O₂, giving chemiluminescence linear in [H₂O₂] from 0.1–50 µM (R² = 0.998) [1]. The optimum pH is 8.6; below pH 7 signal falls by >80% [1].

Nucleophilic Substitution Pathways

α-Bromolactones behave as activated electrophiles toward soft and hard nucleophiles. Representative results appear in Table 3.

NucleophileProductYielddiastereomeric ratioRef.
Na₂S (aq)α-Thiolactone88% [5]>95:59
PhO⁻ (4-Cl)4-Chlorophenoxybutyrate90% [3]94:619
nBuNH₂α-Amino-lactone72% [6]racemic18

Kinetic isotope effects (kH/kD = 1.02) indicate rate-determining C–Br cleavage rather than deprotonation [5]. Transition-metal catalysis is unnecessary; SN2 at C-3 proceeds with inversion.

Electrophilic Addition Mechanisms

3B2C itself is usually prepared by electrophilic bromolactonisation of 2-coumaranone. Tetraalkylammonium hydroxide/Br₂ in a two-phase system gives isolated 3B2C in 84% yield on 10 mmol scale [7]. The same protocol accommodates solvent-switch to methyl ethyl ketone without yield erosion (82%) [5].

Stereochemical studies on model maleate/fumarate additions show that cis-alkenes furnish erythro β-bromolactones, trans-alkenes give threo, consistent with anti-bromonium opening [8]. PCM-B3LYP barriers: ΔG^‡anti = 58 kJ·mol⁻¹ vs. ΔG^‡frontside = 82 kJ·mol⁻¹ [8].

Computational Studies of Reaction Mechanisms

Table 4 summarises salient calculated data.

Mechanistic stepMethod/basisΔG^‡ / kJ·mol⁻¹Key findingRef.
3B2C enolisationB3LYP/6-31+G(d,p) PCM(MeCN)73 [2]Racemisation feasible at rt28
Peroxy-anion → 1,2-dioxetanone cyclisationidem48 [2]Concerted O–O bond formation28
Dioxetanone C–C scission (chemiluminescence)CASSCF(14,12)/CASPT2/ANO-VTZP11 (excited) vs. 126 (ground) [2]Conical intersection drives excitation28
SN2 displacement by PhO⁻M06-2X/6-311+G(2d,p)62 [3]Polar aprotic solvents lower barrier19
Bromolactonisation of coumaranoneωB97X-D/def2-TZVP PCM(MEK)55 [5]Anti addition via bromonium9

The computational data consistently corroborate the experimentally favoured pathways and stereochemical outcomes.

XLogP3

2.2

Dates

Last modified: 08-15-2023

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